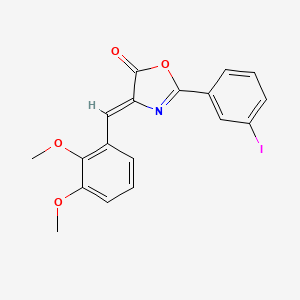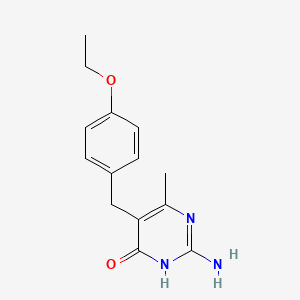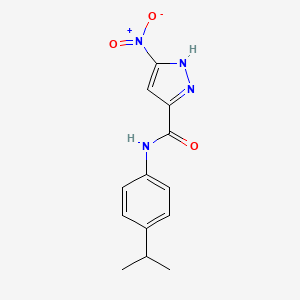![molecular formula C11H12N4O2S B3723709 2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3723709.png)
2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]acetamide
Descripción general
Descripción
2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]acetamide, commonly known as HDM2 inhibitor, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent for cancer treatment. HDM2 is a protein that plays a crucial role in the regulation of the tumor suppressor protein p53. Inhibition of HDM2 can lead to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
HDM2 inhibitor works by binding to the HDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting HDM2, HDM2 inhibitor can lead to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. HDM2 inhibitor has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects:
HDM2 inhibitor has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to sensitize cancer cells to chemotherapy, leading to increased efficacy of chemotherapy drugs. HDM2 inhibitor has been shown to inhibit angiogenesis, which can lead to the suppression of tumor growth. HDM2 inhibitor has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of HDM2 inhibitor is that it can induce apoptosis in cancer cells by activating the p53 pathway, which is a well-established tumor suppressor pathway. HDM2 inhibitor has also been shown to sensitize cancer cells to chemotherapy, leading to increased efficacy of chemotherapy drugs. However, one of the limitations of HDM2 inhibitor is that it may have off-target effects, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the development of HDM2 inhibitor. One direction is to optimize the pharmacokinetic properties of HDM2 inhibitor, such as its half-life and bioavailability, to improve its efficacy in clinical settings. Another direction is to develop combination therapies that involve HDM2 inhibitor and other drugs that target different pathways in cancer cells. Additionally, there is a need for further research to understand the off-target effects of HDM2 inhibitor and to develop strategies to minimize these effects. Finally, there is a need for further research to identify biomarkers that can predict the response of cancer cells to HDM2 inhibitor, which can help to identify patients who are most likely to benefit from this therapy.
Aplicaciones Científicas De Investigación
HDM2 inhibitor has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. Several studies have also shown that HDM2 inhibitor can sensitize cancer cells to chemotherapy, leading to increased efficacy of chemotherapy drugs. HDM2 inhibitor has been tested in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Propiedades
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-5-3-6(2)13-9-8(5)10(17)15-11(14-9)18-4-7(12)16/h3H,4H2,1-2H3,(H2,12,16)(H,13,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNNLAOWMHGNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-N'-{6-oxo-4-[(2-pyridinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B3723627.png)
![methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}-S-benzylcysteinate](/img/structure/B3723640.png)


![4-chloro-2-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3723645.png)
![(4-{[4-(ethoxycarbonyl)-5-[(4-methylphenyl)amino]-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B3723652.png)

![3,5-dichloro-2-hydroxybenzaldehyde [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B3723663.png)
![2-phenyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3723671.png)
![methyl 5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723679.png)
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3723689.png)

![N-(3-chlorophenyl)-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B3723698.png)
![2-[(3-phenoxybenzyl)thio]-4(3H)-quinazolinone](/img/structure/B3723703.png)